N-(2-(cyclohex-1-en-1-yl)ethyl)-4-((3-thiomorpholinopyrazin-2-yl)oxy)benzamide
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Overview
Description
N-(2-(cyclohex-1-en-1-yl)ethyl)-4-((3-thiomorpholinopyrazin-2-yl)oxy)benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-4-((3-thiomorpholinopyrazin-2-yl)oxy)benzamide typically involves multiple steps:
Formation of the Benzamide Core: This can be achieved by reacting a suitable benzoyl chloride with an amine under basic conditions.
Introduction of the Cyclohexenyl Group: The cyclohexenyl group can be introduced via a Heck reaction or similar coupling reaction.
Attachment of the Pyrazinyl Group: The pyrazinyl group can be attached through nucleophilic substitution or other suitable reactions.
Thiomorpholine Introduction: The thiomorpholine moiety can be introduced via a nucleophilic substitution reaction with a suitable thiomorpholine derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-(cyclohex-1-en-1-yl)ethyl)-4-((3-thiomorpholinopyrazin-2-yl)oxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new groups or modify existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halides, nucleophiles, and electrophiles under various conditions (acidic, basic, or neutral).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or in drug discovery.
Medicine: Potential therapeutic applications, depending on its biological activity.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(cyclohex-1-en-1-yl)ethyl)-4-((3-thiomorpholinopyrazin-2-yl)oxy)benzamide would depend on its specific interactions with biological targets. This could involve binding to enzymes, receptors, or other proteins, and modulating their activity. The exact molecular targets and pathways would need to be determined through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(2-(cyclohex-1-en-1-yl)ethyl)-4-((3-morpholinopyrazin-2-yl)oxy)benzamide: Similar structure but with a morpholine group instead of a thiomorpholine group.
N-(2-(cyclohex-1-en-1-yl)ethyl)-4-((3-piperazinopyrazin-2-yl)oxy)benzamide: Similar structure but with a piperazine group instead of a thiomorpholine group.
Uniqueness
The uniqueness of N-(2-(cyclohex-1-en-1-yl)ethyl)-4-((3-thiomorpholinopyrazin-2-yl)oxy)benzamide lies in its specific functional groups and their arrangement, which can confer unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4-(3-thiomorpholin-4-ylpyrazin-2-yl)oxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2S/c28-22(25-11-10-18-4-2-1-3-5-18)19-6-8-20(9-7-19)29-23-21(24-12-13-26-23)27-14-16-30-17-15-27/h4,6-9,12-13H,1-3,5,10-11,14-17H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQCCJXYMXHPEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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